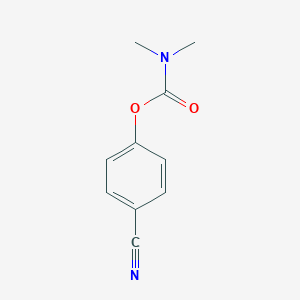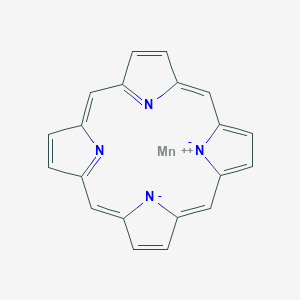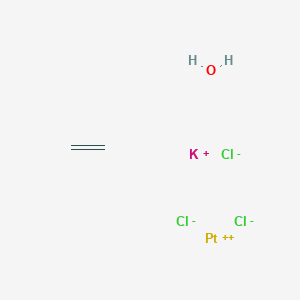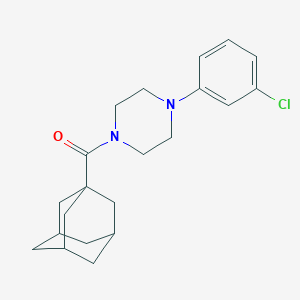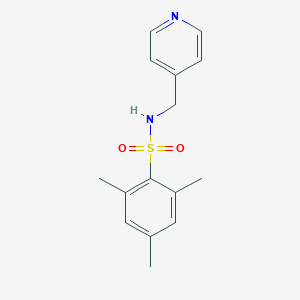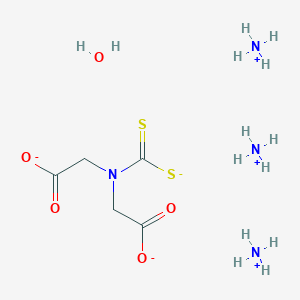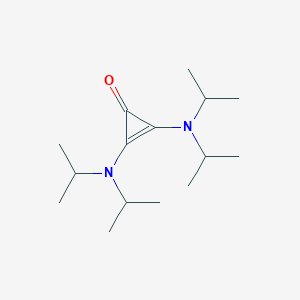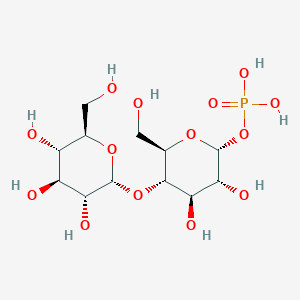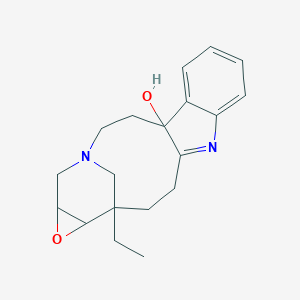
Voaphylline indolenine, hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Voaphylline indolenine, hydroxy- is a natural alkaloid compound that is found in various plants. It has gained significant attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Biomimetic Synthesis
- Unified Biomimetic Assembly: A study by Lachkar et al. (2017) developed a unified oxidative coupling protocol that facilitates the synthesis of complex structures like bipleiophylline, using indole derivatives. This methodology also allows for the preparation of benzofuro[2,3-b]indolenine and isochromano[3,4-b]indolenine scaffolds, which are crucial in natural-product-like structures, including those related to voaphylline indolenine, hydroxy-(Lachkar et al., 2017).
Catalytic Oxidation of Indoles
- Chemoselective and Enantioselective Oxidation: Kolundžić et al. (2011) report a catalytic system for indole oxidation, leading to 3-hydroxy-indolenines, relevant to the chemistry of complex alkaloids like voaphylline indolenine, hydroxy-. These indolenines are important for the synthesis of various alkaloid natural products, providing a biomimetic entry into these classes of compounds (Kolundžić et al., 2011).
Novel Alkaloid Derivatives
- New Cytotoxic Indole Alkaloid: Research by Laura et al. (2019) identified a new indole alkaloid derivative with cytotoxic properties, indicating the potential of voaphylline indolenine derivatives in pharmacological applications (Laura et al., 2019).
Indole Alkaloid Isolation
- Alkaloids from Melodinus yunnanensis: Cai et al. (2012) isolated several monoterpenoid indole alkaloids, including compounds related to voaphylline indolenine, indicating the diversity and potential applications of these alkaloids in various scientific research areas (Cai et al., 2012).
Volatile Metabolites of Pathogens
- Volatile Metabolites and Diagnostic Applications: Bos et al. (2013) investigated volatile organic compounds (VOCs) produced by pathogens, including indole, suggesting the relevance of indolenine derivatives in diagnostic applications (Bos et al., 2013).
Indole Alkaloids in Food Systems
- Milk Volatile Compounds: Coppa et al. (2011) studied the effect of animal feeding on milk VOCs, finding compounds like indole, which is structurally related to voaphylline indolenine, hydroxy-(Coppa et al., 2011).
Synthesis of Complex Alkaloids
- Palladium-Catalyzed Asymmetric Substitution: Mori et al. (2003) developed a method for synthesizing indolenine derivatives, crucial for the total synthesis of complex indole alkaloids, related to voaphylline indolenine, hydroxy-(Mori et al., 2003).
Antibacterial Indole Alkaloids
- Antibacterial Activity: Ding et al. (2018) discovered unique monoterpenoid indole alkaloids with potent antibacterial activity, demonstrating the potential of voaphylline indolenine derivatives in antibacterial applications (Ding et al., 2018).
Fenton-Like Systems for Organic Oxidation
- Hydroxyl Radical Generation: Kwan & Voelker (2003) explored the iron oxide-catalyzed production of hydroxyl radicals for oxidizing organic contaminants, relevant to the study of indolenine derivatives (Kwan & Voelker, 2003).
Enzymatic Alkaloid Biosynthesis
- Plant Glucosidase in Alkaloid Biosynthesis: Warzecha et al. (2000) focused on a specific plant glucosidase involved in indole alkaloid biosynthesis, relevant to voaphylline indolenine, hydroxy- (Warzecha et al., 2000).
Propriétés
Numéro CAS |
18269-16-4 |
|---|---|
Formule moléculaire |
C19H24N2O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
15-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-5,7,9,11-tetraen-4-ol |
InChI |
InChI=1S/C19H24N2O2/c1-2-18-8-7-16-19(22,13-5-3-4-6-14(13)20-16)9-10-21(12-18)11-15-17(18)23-15/h3-6,15,17,22H,2,7-12H2,1H3 |
Clé InChI |
ZTCJOOIYHFZAQO-UHFFFAOYSA-N |
SMILES |
CCC12CCC3=NC4=CC=CC=C4C3(CCN(C1)CC5C2O5)O |
SMILES canonique |
CCC12CCC3=NC4=CC=CC=C4C3(CCN(C1)CC5C2O5)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



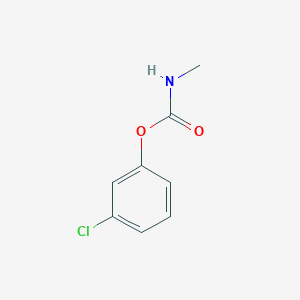
![4-[[(2-Methoxy-4-hexadecenyl)oxy]methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B231484.png)

![[[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]methyl] phosphono hydrogen phosphate](/img/structure/B231487.png)
